Lower Computed Lipophilicity (XLogP3 5.9) vs. Symmetric Bis(aryloxy) Analog (logP 9.0)
The target compound exhibits an XLogP3 of 5.9, while the fully symmetric analog bis[4-(hexyloxy)phenyl] pyridine-2,6-dicarboxylate (ChemDiv 0606-3204) has a computed logP of 9.0354 [1]. This 3.1-log-unit difference represents a >1000-fold shift in the octanol-water partition coefficient, which would substantially affect solubility, permeability, and in vivo distribution.
| Evidence Dimension | Computed lipophilicity (logP/XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.9 (PubChem) |
| Comparator Or Baseline | bis[4-(hexyloxy)phenyl] pyridine-2,6-dicarboxylate: logP = 9.0354 (ChemDiv) |
| Quantified Difference | Δ logP = -3.1 (target more hydrophilic) |
| Conditions | In silico prediction: XLogP3 3.0 (target) vs. proprietary logP model (comparator) |
Why This Matters
A lower logP improves aqueous solubility and reduces nonspecific binding, making this compound a more tractable starting point for hit-to-lead optimization than the highly lipophilic symmetric analog.
- [1] PubChem. (2025). Compound Summary for CID 3961609: 2-(4-(Hexyloxy)phenyl) 6-isopropyl pyridine-2,6-dicarboxylate. XLogP3-AA = 5.9. View Source
